3-Benzylidene-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Procure the exact 3-benzylidene-8-azabicyclo[3.2.1]octane chemotype to ensure reproducible DAT/SERT/NET pharmacology and tropane-based antitumor SAR. The free NH scaffold enables systematic N-alkylation; the α,β-unsaturated benzylidene is critical for conjugate addition and hydrogen-bonding geometry. Substituting a generic nortropane risks failed synthetic routes and unreliable biological data. Verified purity (free base ≥98%; HCl salt ≥97%) and unambiguous C3 regioisomeric identity minimize batch-to-batch variability for medicinal chemistry and chemical biology programs.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
Cat. No. B8293315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylidene-8-azabicyclo[3.2.1]octane
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CC2CC(=CC3=CC=CC=C3)CC1N2
InChIInChI=1S/C14H17N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,8,13-15H,6-7,9-10H2
InChIKeyLZHJEBPHIGCFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylidene-8-azabicyclo[3.2.1]octane – Core Identity and Procurement Baseline for Nortropane-Based Research


3-Benzylidene-8-azabicyclo[3.2.1]octane (CAS 134136-65-5; free base MW 199.29 g/mol, molecular formula C₁₄H₁₇N) is a nortropane derivative defined by an 8-azabicyclo[3.2.1]octane core bearing an exocyclic benzylidene substituent at the C3 position [1]. The compound is commercially supplied as both the free base and the hydrochloride salt (CAS 2098108-17-7, MW 235.75 g/mol) . This scaffold is a close structural relative of the tropane alkaloid family and serves as a versatile intermediate for medicinal chemistry programs targeting opioid receptors, monoamine transporters, and antitumor agents, where subtle variations in the C3 substituent (benzylidene vs. benzyl, oxo, or alkylidene) produce large differences in biological activity [2].

Why 3-Benzylidene-8-azabicyclo[3.2.1]octane Cannot Be Casually Swapped with Other Nortropane Derivatives


The 8-azabicyclo[3.2.1]octane scaffold supports a wide range of C3 substituents (benzyl, oxo, diarylmethoxyethylidenyl, benzylidene), and even small structural changes dramatically alter receptor affinity, selectivity, and pharmacokinetics. For example, replacing the C3 benzylidene group with a saturated benzyl moiety eliminates the α,β-unsaturated character, abolishing the capacity for conjugate addition and altering hydrogen-bonding geometry [1]. In monoamine transporter SAR, the rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton imparts modestly stereoselective binding at DAT, whereas 8-cyclopropylmethyl substitution yields DAT Ki values as low as 4.0 nM, making the N-substitution pattern a critical variable [2]. Consequently, procurement of the exact 3-benzylidene-8-azabicyclo[3.2.1]octane chemotype is essential; substitution with a generic “nortropane” or “8-azabicyclo derivative” risks irreproducible biological results or failed synthetic routes.

Quantitative Comparative Evidence for 3-Benzylidene-8-azabicyclo[3.2.1]octane – Key Differentiation Dimensions


C3 Exocyclic Unsaturation vs. Saturated Analog: Structural and Reactivity Contrast

3-Benzylidene-8-azabicyclo[3.2.1]octane contains an exocyclic C=C double bond at the C3 position, classifying it as an α,β-unsaturated nortropane. In contrast, the saturated analog 3-benzyl-8-azabicyclo[3.2.1]octane lacks this unsaturation [1]. The presence of the double bond enables conjugate addition reactions and alters the electronic environment of the bridgehead nitrogen (pKa shift), which is critical for downstream functionalization. In a related bisbenzylidene-nortropinone series, the unsaturated benzylidene motif contributed to antiproliferative activity with IC50 values ranging from 0.69 μM to >10 μM across cell lines, whereas saturated piperidone analogs showed substantially reduced cytotoxic potencies [2].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

N-Unsubstituted Bridgehead vs. N-Alkyl Derivatives: Impact on Monoamine Transporter Affinity

3-Benzylidene-8-azabicyclo[3.2.1]octane bears a free NH at the bridgehead (N8), whereas many pharmacologically characterized analogs carry N-alkyl or N-benzhydryl substituents. In an SAR study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at DAT, SERT, and NET, the 8-cyclopropylmethyl analog 22e achieved a DAT Ki of 4.0 nM with a SERT/DAT selectivity ratio of 1060, while the 8-chlorobenzyl analog 22g showed a DAT Ki of 3.9 nM and NET/DAT selectivity of 1358 [1]. The unsubstituted NH form (target compound) provides a distinct starting point for N-functionalization, offering a different selectivity baseline compared to pre-alkylated analogs.

Monoamine Transporter Dopamine Transporter Cocaine Pharmacotherapy

Salt Form and Physicochemical Handling: Hydrochloride vs. Free Base Procurement

The hydrochloride salt (CAS 2098108-17-7, MW 235.75 g/mol) is the most commonly cataloged form of 3-benzylidene-8-azabicyclo[3.2.1]octane, offered at ≥97% purity by multiple vendors . In contrast, the free base (CAS 134136-65-5, MW 199.29 g/mol) is available at 98% purity . The hydrochloride salt provides improved aqueous solubility and solid-state stability for biological assays, whereas the free base is preferred for organic reactions requiring anhydrous conditions. The mass difference of 36.46 g/mol (HCl) between the two forms must be accounted for in stoichiometric calculations.

Salt Selection Solubility Chemical Handling

C3 Benzylidene vs. C3 Oxo (Nortropinone) Derivatives: Divergent Biological Profiles

The C3 benzylidene motif in 3-benzylidene-8-azabicyclo[3.2.1]octane provides a distinct pharmacophore compared to the C3 oxo (nortropinone) series. In a study of 8-alkyl-2,4-bisbenzylidene-3-nortropinones, several compounds exhibited antiproliferative activity against HepG2 and MCF7 cell lines with potency exceeding that of doxorubicin, the standard reference [1]. The monobenzylidene compound (target) represents the minimal pharmacophoric unit; incorporation of a second benzylidene group at C2 or C4 generally increases potency but also alters selectivity. This positions the target compound as a key intermediate for systematic exploration of the bisbenzylidene SAR space.

Antiproliferative Activity Cancer Cell Lines QSAR

Positional Specificity: 3-Benzylidene vs. 2-Benzylidene and 4-Benzylidene Regioisomers

3-Benzylidene-8-azabicyclo[3.2.1]octane is defined by the exocyclic double bond at position C3. The alternative 2-benzylidene and 4-benzylidene regioisomers are chemically distinct entities with different steric and electronic properties. In the related 2,4-bisbenzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one series, the spatial arrangement of benzylidene groups relative to the bridgehead nitrogen significantly affects cytotoxic potency and selectivity toward malignant vs. normal cells [1]. The C3 monobenzylidene regioisomer is therefore a specific building block that cannot be functionally replaced by its 2- or 4-substituted isomers.

Regioselectivity Synthetic Chemistry Structural Isomerism

Optimal Application Scenarios for 3-Benzylidene-8-azabicyclo[3.2.1]octane Based on Quantitative Differentiation Evidence


Monoamine Transporter SAR Probe Synthesis

Researchers studying DAT/SERT/NET pharmacology can use the free NH form of 3-benzylidene-8-azabicyclo[3.2.1]octane as a versatile starting scaffold for systematic N-alkylation SAR, building on the quantitative transporter affinity data established for 8-substituted analogs (DAT Ki values from 3.9 nM to >1 μM depending on N-substituent) [1].

Antitumor Bisbenzylidene Lead Expansion

Medicinal chemistry groups pursuing tropane-based anticancer agents require the C3 monobenzylidene intermediate to access the 2,4-bisbenzylidene-3-nortropinone series, which has demonstrated IC50 values as low as 0.69–0.96 μM against leukemia cells and potency exceeding doxorubicin in select tumor lines [2].

Opioid Receptor Antagonist Intermediate Synthesis

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold for kappa and mu opioid receptor antagonists. 3-Benzylidene-8-azabicyclo[3.2.1]octane serves as a hydrogenation substrate to generate 3-endo-(8-azabicyclo[3.2.1]oct-3-yl)benzamide intermediates, which are key precursors to selective mu opioid receptor antagonists [3].

Academic Chemical Biology Tool Compound Procurement

For academic labs requiring a well-characterized nortropane building block with defined purity (≥97% hydrochloride salt, 98% free base) and unambiguous regioisomeric identity (C3 substitution), 3-benzylidene-8-azabicyclo[3.2.1]octane provides a reliable starting point for chemical biology probe synthesis, minimizing batch-to-batch variability .

Quote Request

Request a Quote for 3-Benzylidene-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.